N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide
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Overview
Description
The compound with the identifier “N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity while minimizing costs and environmental impact. Industrial production methods may include:
Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Processing: Implementing a continuous production line where reactants are continuously fed into the system, and the product is continuously extracted.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in the compound with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.
Substitution: Substituted compounds with different functional groups replacing the original ones.
Scientific Research Applications
N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential, including its effects on various biological pathways and its potential as a drug candidate.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application being studied.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22(2)26(24,25)15-10-8-14(9-11-15)19-12-16-17(20-21-18(16)23)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,21,23)/b16-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJGHPWTOCZKLD-VBKFSLOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C\2/C(=NNC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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